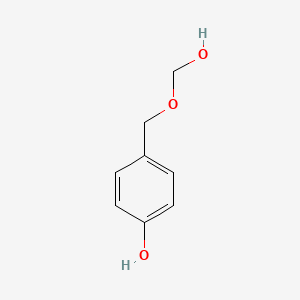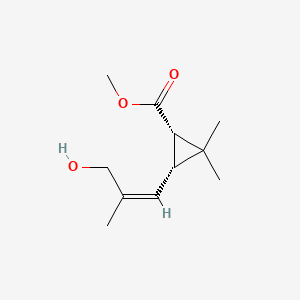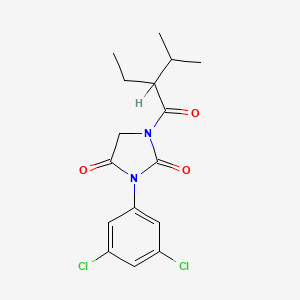
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichlorophenylamine and 2-ethyl-3-methylbutanoic acid.
Formation of Imidazolidine Ring: The 3,5-dichlorophenylamine is reacted with glyoxal to form the imidazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Acylation: The resulting imidazolidine intermediate is then acylated with 2-ethyl-3-methylbutanoic acid chloride in the presence of a suitable catalyst like pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and intermediates.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation, pain, or other physiological processes.
Binding Affinity: The compound exhibits high binding affinity to its molecular targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dichlorophenyl)-1-(2-methylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(2-ethylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-methylbutanoyl)imidazolidine-2,4-dione
Uniqueness
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is unique due to:
- Structural Features : The presence of both 3,5-dichlorophenyl and 2-ethyl-3-methylbutanoyl groups.
- Biological Activity : Its distinct pharmacological profile compared to similar compounds.
- Chemical Stability : Enhanced stability under various conditions, making it suitable for diverse applications.
Propriétés
Numéro CAS |
90815-21-7 |
|---|---|
Formule moléculaire |
C16H18Cl2N2O3 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-4-13(9(2)3)15(22)19-8-14(21)20(16(19)23)12-6-10(17)5-11(18)7-12/h5-7,9,13H,4,8H2,1-3H3 |
Clé InChI |
WQFIFHHPPXEILI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



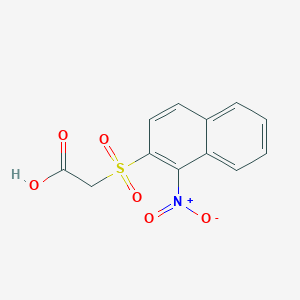
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
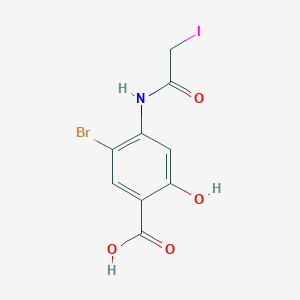
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)

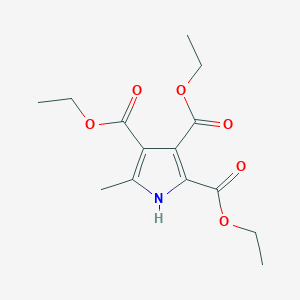
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
